molecular formula C6H10NNaO3 B13468878 Sodium 3-(3-aminooxetan-3-yl)propanoate

Sodium 3-(3-aminooxetan-3-yl)propanoate

Cat. No.: B13468878
M. Wt: 167.14 g/mol
InChI Key: QDGBBKMUSIAHAC-UHFFFAOYSA-M
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Description

Sodium 3-(3-aminooxetan-3-yl)propanoate is a chemical compound that features an oxetane ring, an amino group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropropanoic acid with an oxetane derivative under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like preparative HPLC can be employed to achieve the desired quality .

Types of Reactions:

    Oxidation: Sodium 3-(3-aminooxetan-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 3-(3-aminooxetan-3-yl)propanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins with unique properties .

Mechanism of Action

The mechanism of action of Sodium 3-(3-aminooxetan-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating interactions with biological molecules. The amino group can form hydrogen bonds, while the propanoate moiety can participate in ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    Sodium propanoate: Similar in having a propanoate moiety but lacks the oxetane ring and amino group.

    3-Aminooxetan-3-yl methanol: Contains the oxetane ring and amino group but lacks the propanoate moiety.

Uniqueness: Sodium 3-(3-aminooxetan-3-yl)propanoate is unique due to the presence of both the oxetane ring and the propanoate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C6H10NNaO3

Molecular Weight

167.14 g/mol

IUPAC Name

sodium;3-(3-aminooxetan-3-yl)propanoate

InChI

InChI=1S/C6H11NO3.Na/c7-6(3-10-4-6)2-1-5(8)9;/h1-4,7H2,(H,8,9);/q;+1/p-1

InChI Key

QDGBBKMUSIAHAC-UHFFFAOYSA-M

Canonical SMILES

C1C(CO1)(CCC(=O)[O-])N.[Na+]

Origin of Product

United States

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